molecular formula C21H21BrN2O3 B2819716 3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one CAS No. 637747-20-7

3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one

Cat. No. B2819716
M. Wt: 429.314
InChI Key: WPKMXENBXGWCTD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.

Biochemical And Physiological Effects

3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the study of 3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one. One of the directions is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one involves the condensation of 4-bromoacetophenone and 7-hydroxy-8-(4-methylpiperazin-1-yl)methylchromen-4-one in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which undergoes nucleophilic addition to the carbonyl group of the 4-bromoacetophenone. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-23-8-10-24(11-9-23)12-17-19(25)7-6-16-20(26)18(13-27-21(16)17)14-2-4-15(22)5-3-14/h2-7,13,25H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKMXENBXGWCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one

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